Technical Guide: Chemical Properties & Synthetic Utility of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Technical Guide: Chemical Properties & Synthetic Utility of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
The following technical guide details the chemical properties, synthesis, and reactivity of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on actionable protocols and mechanistic insights.
Executive Summary
7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a bicyclic, nitrogen-rich heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for quinoline or isoquinoline cores. Its unique electronic distribution—characterized by a highly electron-deficient pyridazine ring fused to a triazole—offers distinct vectors for diversification.
The C-7 bromine substituent serves as a critical "synthetic handle," enabling high-fidelity palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at a position that is electronically distinct from the highly reactive C-3 or C-6 positions. This guide provides a comprehensive analysis of its synthesis, reactivity profile, and application in designing kinase inhibitors (e.g., c-Met, Pim-1) and epigenetic modulators (BRD4).
Structural Analysis & Electronic Properties
Numbering & Nomenclature
Correct numbering is vital for predicting regioselectivity. The fused system follows IUPAC rules where the bridgehead nitrogen is position 4.
-
Bridgehead: Nitrogen 4.
-
Pyridazine Ring: Atoms 5, 6, 7, 8.[3]
Mapping from Precursor: In the synthesis from 3-hydrazinopyridazine derivatives:
-
Pyridazine C3
Bridgehead C8a -
Pyridazine C4
Position 8 -
Pyridazine C5
Position 7 (Target Site)[5] -
Pyridazine C6
Position 6
Thus, the 7-bromo isomer is derived from a pyridazine precursor substituted at C-5 .
Electronic Distribution
The [1,2,4]triazolo[4,3-b]pyridazine core is
-
Dipole Moment: High, directed towards the triazole nitrogens.
-
Acidity (C-3 Proton): The proton at C-3 is significantly acidic (
in DMSO), making it susceptible to deprotonation by strong bases (e.g., LiHMDS, -BuLi) or direct C-H activation. -
Electrophilicity: The C-6 and C-8 positions are most electrophilic (susceptible to
) due to being and to the bridgehead nitrogen. The C-7 position is relatively electron-neutral compared to C-6/C-8, making the C-7 bromine stable to nucleophilic attack but highly reactive in metal-catalyzed oxidative addition.
Synthesis Protocols
The synthesis of the 7-bromo isomer requires specific regiochemical control, as standard bromination of the parent scaffold often yields mixtures or substitution at C-3/C-6. The most reliable route is cyclization of 5-bromo-3-hydrazinopyridazine .
Synthesis Workflow (DOT Diagram)
Figure 1: Validated synthetic route to 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine ensuring regiochemical purity.
Detailed Experimental Protocol
Step 1: Preparation of 3-Hydrazino-5-bromopyridazine
-
Reagents: 3,5-Dibromopyridazine (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol (0.5 M).
-
Procedure: Dissolve 3,5-dibromopyridazine in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise.[6] The reaction is regioselective for C-3 (adjacent to N2) over C-5 due to the
-effect and lower steric hindrance. Stir at RT for 2 hours. -
Workup: The product often precipitates. Filter, wash with cold ethanol/ether.
-
Key Insight: Control temperature to prevent bis-hydrazine substitution.
Step 2: Cyclization to 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
-
Reagents: 3-Hydrazino-5-bromopyridazine (1.0 eq), Formic acid (excess, solvent).
-
Procedure: Suspend the hydrazine intermediate in 98% formic acid. Heat to reflux (100-110°C) for 3-5 hours. Monitor by LC-MS for disappearance of starting material (
) and formation of product ( ). -
Purification: Concentrate in vacuo. Neutralize residue with sat.[7]
. Extract with EtOAc or DCM. Recrystallize from EtOH/Hexane if necessary.
Reactivity Profile & Functionalization
The 7-bromo substituent is a versatile handle. Below is a summary of its reactivity compared to other positions.
Reactivity Heatmap
| Reaction Type | Position C-3 | Position C-6 | Position C-7 (Target) | Position C-8 |
| Pd-Catalyzed Coupling | Low | High (if Halogenated) | Excellent (Br) | High (if Halogenated) |
| Low | Very High | Low/Inert | High | |
| C-H Activation | High (Acidic H) | Low | N/A (Substituted) | Low |
| Lithiation | Excellent | Moderate | Lithium-Halogen Exchange | Moderate |
Key Transformations (C-7 Bromine)
A. Suzuki-Miyaura Coupling
The C-7 bromine undergoes facile oxidative addition to Pd(0).
-
Standard Conditions:
, or (5 mol%), or (2 eq), Dioxane/Water (4:1), 80-100°C. -
Mechanism: The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step, often making these couplings faster than on phenyl bromides.
-
Troubleshooting: If protodebromination is observed, switch to anhydrous conditions using
and /XPhos.
B. Buchwald-Hartwig Amination
-
Application: Introduction of amine tails for solubility or target engagement.
-
Conditions: Amine (1.2 eq),
(2 mol%), BINAP or BrettPhos (4 mol%), (1.5 eq), Toluene, 100°C. -
Note: The triazole nitrogens can coordinate to Pd. Use of chelating ligands (BINAP/Xantphos) or higher catalyst loading may be required.
C. C-3 Functionalization (Orthogonal Reactivity)
The C-7 bromine is stable to C-3 functionalization if conditions are controlled.
-
Direct C-H Arylation:
, , , . This allows for the construction of 3,7-diaryl systems. -
Formylation: Lithiation at C-3 (using
-BuLi at -78°C) followed by DMF quench introduces a formyl group. Caution: Lithium-halogen exchange at C-7 is a competing reaction. To function at C-3 exclusively, use TMPMgCl (Knochel-Hauser base) which is more chemoselective for deprotonation over exchange.
Applications in Drug Discovery[4]
Kinase Inhibition (c-Met & Pim-1)
The [1,2,4]triazolo[4,3-b]pyridazine scaffold mimics the adenine core of ATP.
-
Binding Mode: The N1 and N2 nitrogens often serve as hydrogen bond acceptors in the hinge region of kinases.
-
Role of C-7: Substituents at C-7 project into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via the bromine handle.
BET Bromodomain Inhibitors
Derivatives of this scaffold have shown affinity for BRD4. The planar bicyclic system stacks efficiently with the conserved asparagine/tyrosine residues in the acetyl-lysine binding pocket.
Case Study: Dual Functionalization Workflow
To synthesize a library of kinase inhibitors:
-
Step 1 (C-7): Suzuki coupling on 7-bromo-[1,2,4]triazolo[4,3-b]pyridazine to introduce the "tail" (solubilizing group).
-
Step 2 (C-3): Regioselective C-H arylation or halogenation/coupling to introduce the "head" (hinge binder). This order preserves the sensitive C-7 bromide for the initial, cleaner coupling.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Handling: Use a fume hood. The hydrazine precursor is toxic and potentially carcinogenic; handle with double gloves.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The bromide is light-sensitive over long periods; amber vials are recommended.
References
-
Synthesis of Triazolopyridazines: Baloniak, S., & Katrusiak, A. (1994). Synthesis and properties of some 6-substituted 1,2,4-triazolo[4,3-b]pyridazines. Polish Journal of Chemistry, 68(4), 683-692.[8]
-
Regioselective Bromination & Reactivity: Li, X., et al. (2018). Highly Efficient and Practical Oxidative Bromination of Electron-Rich Arenes. Dalton Transactions, 34, 11917-11924.
-
Kinase Inhibitor Applications: Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 267-282.
-
Scaffold Utility in Drug Design: Meanwell, N.A. (2017). The Pyridazine Ring System in Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361.
-
Suzuki Coupling Protocols: BenchChem Application Notes. Protocols for Suzuki Coupling Reactions with Aryl Bromides.
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling chemical substances.
Sources
- 1. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones | MDPI [mdpi.com]
- 7. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
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